7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (C₁₇H₂₀ClNO) is a tetrahydroisoquinoline (THIQ) derivative characterized by a benzyloxy group at position 7 and a methyl group at position 3. THIQ scaffolds are pharmacologically significant due to their structural resemblance to neurotransmitters like dopamine and serotonin, enabling interactions with central nervous system (CNS) receptors . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
3-methyl-7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-13-9-15-7-8-17(10-16(15)11-18-13)19-12-14-5-3-2-4-6-14;/h2-8,10,13,18H,9,11-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTOSNCICHROTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=C(C=C2)OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps. One common method starts with the formation of the tetrahydroisoquinoline core, followed by the introduction of the benzyloxy and methyl groups. The final step involves the conversion of the free base to its hydrochloride salt.
Formation of Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Benzyloxy Group: This step often involves the use of benzyl chloride in the presence of a base to form the benzyloxy derivative.
Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient production.
Chemical Reactions Analysis
Reduction of Aldehyde Intermediates
The hydrochloride form is obtained by reducing an aldehyde precursor:
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Reagents : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) .
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Mechanism : LiAlH₄ reduces the aldehyde group (-CHO) to a methyl group (-CH₃).
Table 1: Key Reaction Parameters
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| N-Methylation | HCOOH, paraformaldehyde, 40–100°C | 55% | |
| Aldehyde Reduction | LiAlH₄, THF, reflux | 58% | |
| Benzyloxy Alkylation | C₆H₅CH₂Cl, DMF, NaOEt | ~60%* |
*Estimated from comparable procedures in the literature .
Functional Group Reactivity
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Benzyl Ether Cleavage : The benzyloxy group is susceptible to hydrogenolysis under H₂/Pd-C, yielding a phenolic hydroxyl group .
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Methylation Stability : The N-methyl group remains intact under basic conditions but may demethylate under strong acids (e.g., HI) .
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Salt Formation : The hydrochloride salt forms readily in methanol with HCl, enhancing crystallinity .
Analytical Data
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 7-(benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibit neuroprotective properties. Studies have shown that tetrahydroisoquinoline derivatives can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.
Antihypertensive Effects
The compound has been investigated for its potential as a hypotensive agent. According to patent literature, certain tetrahydroisoquinoline derivatives demonstrate the ability to lower blood pressure by acting on adrenergic receptors. This mechanism could be beneficial in developing new antihypertensive medications .
Antioxidant Activity
Preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress associated with various chronic diseases.
Drug Development
The unique structural features of this compound make it a promising candidate for drug development. Its ability to interact with multiple biological targets can lead to the creation of multifunctional drugs aimed at treating complex diseases.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related THIQ derivatives (Table 1), focusing on substituent variations and their implications:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Polarity : Carboxylic acid derivatives (e.g., SY468297 in ) exhibit higher polarity, favoring aqueous solubility but limiting CNS activity .
- Metabolic Stability : The methyl group at position 3 in the target compound may confer greater metabolic stability compared to ester-containing analogs (e.g., ), which are prone to hydrolysis .
Pharmacological Considerations
Unlike MPTP, THIQ derivatives with bulky groups (e.g., benzyloxy) may reduce unintended neurotoxic effects by limiting interactions with monoamine transporters .
Biological Activity
7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 2193061-07-1) is a compound of interest due to its diverse biological activities, particularly in the fields of neuropharmacology and cardiovascular health. This article reviews the biological activity of this compound based on various studies, highlighting its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C17H19ClN2O
- Molecular Weight : 300.80 g/mol
- Structure : The compound features a tetrahydroisoquinoline backbone with a benzyloxy group and a methyl substituent.
1. Antihypertensive Properties
Research indicates that derivatives of tetrahydroisoquinolines exhibit hypotensive effects. Specifically, compounds similar to 7-(benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline have been noted for their ability to lower blood pressure through various mechanisms:
- Mechanism : These compounds may act as sympatholytic agents, inhibiting sympathetic nervous system activity and promoting vasodilation .
2. Neuroprotective Effects
Studies have demonstrated neuroprotective properties associated with tetrahydroisoquinoline derivatives:
- Neurotoxicity : A related compound, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), has shown that acute administration can enhance dopamine release while chronic use inhibits L-DOPA-induced increases in dopamine levels . This suggests that 7-(benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline may similarly influence dopaminergic pathways.
3. Cholinesterase Inhibition
The compound's structural features suggest potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to cognitive function:
- Inhibition Studies : Similar compounds have demonstrated significant AChE inhibition with IC50 values in the nanomolar range . This activity is crucial for developing treatments for Alzheimer's disease and other cognitive disorders.
Case Study 1: Neuroprotective Activity
A study investigating the effects of tetrahydroisoquinoline derivatives on neuroinflammation found that these compounds could reduce inflammatory markers in BV-2 microglial cells at concentrations as low as 0.01 μM . This highlights their potential use in treating neurodegenerative diseases.
Case Study 2: Antihypertensive Effects
In a clinical setting, a related compound was administered to hypertensive patients, resulting in a significant reduction in systolic and diastolic blood pressure over a six-week period. The study attributed these effects to the compound's sympatholytic properties .
Data Tables
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For example, describes a tetrahydroisoquinoline derivative synthesized via Swern oxidation (DMSO/oxalyl chloride in CH₂Cl₂ at -60°C), suggesting cryogenic conditions and anhydrous solvents are critical for stability. Catalysts like Pd/C for hydrogenolysis (to remove benzyl groups) or chiral auxiliaries for stereocontrol (e.g., S-configuration in ) can improve selectivity. Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) is advised. Monitor reaction progress using TLC (UV-active spots) and confirm purity via HPLC (>97% in ) .
Q. How should researchers characterize this compound’s structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyloxy at C7, methyl at C3). Compare shifts with similar tetrahydroisoquinolines ().
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns.
- Elemental Analysis : Match calculated vs. experimental C/H/N ratios (e.g., reports ±0.5% deviation).
- HPLC : Assess purity using C18 columns (UV detection at 254 nm). Reproducible retention times and absence of secondary peaks indicate homogeneity .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles (). Use fume hoods for powder handling.
- Storage : Store in airtight containers at 2–8°C (light-sensitive; ). Avoid moisture to prevent hydrolysis.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of tetrahydroisoquinoline derivatives?
Methodological Answer: Contradictions often arise from impurities or assay variability. Strategies include:
- Reproducibility Checks : Replicate experiments across multiple labs (e.g., ’s tetrahydroisoquinoline derivatives tested in independent studies).
- Purity Validation : Use orthogonal methods (HPLC, NMR) to exclude contaminants ().
- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to confirm activity thresholds.
- Structural Confirmation : X-ray crystallography (e.g., ’s chiral center validation) ensures correct stereochemistry .
Q. What computational methods are suitable for predicting this compound’s receptor-binding affinity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., opioid receptors common in tetrahydroisoquinolines).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- QSAR Modeling : Corrogate substituent effects (e.g., benzyloxy’s hydrophobicity) with activity data from .
Q. How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
Q. What strategies mitigate instability in aqueous buffers during in vitro assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
